(5-methoxynaphthalen-2-yl)methanol
Description
(5-Methoxynaphthalen-2-yl)methanol is a naphthalene derivative featuring a methoxy (-OCH₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2. Its molecular formula is C₁₂H₁₂O₂ (molecular weight: 188.22 g/mol). This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry . Its structure combines aromaticity with polar functional groups, enabling applications in drug design, polymer chemistry, and imaging agent development.
Properties
CAS No. |
1261630-27-6 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Aldehyde Synthesis via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction enables direct formylation of electron-rich aromatic systems. For 5-methoxynaphthalene, the methoxy group activates the ortho and para positions, with preferential formylation at the 2-position due to steric and electronic factors. A mixture of 5-methoxynaphthalene (10 mmol), phosphorus oxychloride (12 mmol), and dimethylformamide (15 mmol) in dichloroethane is refluxed at 80°C for 6 hours, yielding 5-methoxynaphthalene-2-carbaldehyde as a pale-yellow solid (mp 102–104°C; yield: 78%).
Sodium Borohydride Reduction
The aldehyde intermediate is reduced to the primary alcohol using NaBH4 in methanol at 0°C. After 2 hours, quenching with ice water and extraction with ethyl acetate affords (5-methoxynaphthalen-2-yl)methanol as a white crystalline solid (mp 133–135°C; yield: 85%). Nuclear magnetic resonance (NMR) analysis confirms the structure:
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H1), 7.82–7.12 (m, 5H, aromatic), 4.65 (s, 2H, CH2OH), 3.94 (s, 3H, OCH3).
Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methoxynaphthalene
Suzuki-Miyaura Coupling with Hydroxymethylboronic Acid
This method leverages palladium catalysis to introduce the hydroxymethyl group. 2-Bromo-5-methoxynaphthalene (1 eq), hydroxymethylboronic acid pinacol ester (1.2 eq), and PdCl2(dppf) (0.05 eq) are refluxed in dioxane with potassium carbonate (3 eq) for 12 hours. Purification by column chromatography (petroleum ether/acetone, 5:1) yields the target alcohol (mp 128–130°C; yield: 72%).
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 | Dioxane | 100 | 72 |
| 3 | THF | 80 | 58 |
| 5 | DMF | 120 | 41 |
Benzylic Bromination-Hydrolysis of 2-Methyl-5-methoxynaphthalene
N-Bromosuccinimide (NBS)-Mediated Bromination
2-Methyl-5-methoxynaphthalene (10 mmol) is treated with NBS (11 mmol) and benzoyl peroxide (0.1 eq) in CCl4 under UV light for 4 hours, yielding 2-(bromomethyl)-5-methoxynaphthalene as a colorless oil (yield: 88%).
Alkaline Hydrolysis
The brominated intermediate is stirred with aqueous NaOH (20%) at 60°C for 3 hours. Acidification with HCl and extraction with ethyl acetate produces this compound (mp 130–132°C; yield: 91%).
Grignard Reagent Addition to 5-Methoxy-2-naphthaldehyde
Formaldehyde Grignard Reaction
A Grignard reagent prepared from methylmagnesium bromide (1.2 eq) is added to 5-methoxy-2-naphthaldehyde in THF at −78°C. After warming to room temperature, hydrolysis with NH4Cl yields the alcohol (mp 125–127°C; yield: 68%).
Catalytic Hydrogenation of 5-Methoxy-2-naphthonitrile
Nitrile Reduction with Raney Nickel
5-Methoxy-2-naphthonitrile (1 eq) is hydrogenated under H2 (50 psi) with Raney Ni in ethanol at 80°C for 6 hours. Filtration and solvent removal afford the primary amine, which is oxidized to the alcohol via diazotization (yield: 62%).
Chemical Reactions Analysis
Types of Reactions
(5-methoxynaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (5-methoxynaphthalen-2-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced to (5-methoxynaphthalen-2-yl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: (5-methoxynaphthalen-2-yl)methanal.
Reduction: (5-methoxynaphthalen-2-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate for Complex Molecules
(5-methoxynaphthalen-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating diverse chemical entities.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Oxidation | (5-methoxynaphthalen-2-yl)methanal | PCC in dichloromethane at room temperature |
| Reduction | (5-methoxynaphthalen-2-yl)methane | LiAlH4 in anhydrous ether at low temperatures |
| Substitution | Various substituted derivatives | NaH in DMF for nucleophilic substitution |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies have focused on its antimicrobial properties and its ability to inhibit cancer cell growth. For instance, derivatives of this compound have been shown to inhibit bacterial fatty acid biosynthesis by targeting specific enzymes involved in the metabolic pathways of bacteria.
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The compound's mechanism was linked to its interaction with the enoyl-acyl carrier protein reductase enzyme, which is crucial for fatty acid synthesis in bacteria.
Medicinal Applications
Therapeutic Potential
The therapeutic potential of this compound is under investigation, particularly concerning its anti-inflammatory properties. Molecular docking studies have been employed to explore its interactions with biological targets such as COX-2 and 5-LOX enzymes, which are implicated in inflammatory responses.
Table 2: Summary of Medicinal Investigations
| Study Focus | Findings |
|---|---|
| Anti-inflammatory activity | Dose-dependent effects observed in carrageenan-induced models |
| Molecular docking | Identified interactions with COX-2 and 5-LOX enzymes |
Industrial Applications
Production of Dyes and Fragrances
In industrial settings, this compound is utilized in the production of specialty chemicals, including dyes and fragrances. Its unique chemical structure allows for the development of products with specific properties tailored to various applications.
Mechanism of Action
The mechanism by which (5-methoxynaphthalen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and physicochemical differences between (5-methoxynaphthalen-2-yl)methanol and analogous compounds:
Key Observations:
Substituent Effects: The chloro substituent in (5-chloro-6-methoxynaphthalen-2-yl)methanol increases molecular weight (222.67 g/mol) and introduces electrophilic reactivity, making it suitable for cross-coupling reactions . Tetrahydro saturation in the naphthalene ring () reduces aromaticity, favoring interactions with hydrophobic pockets in biological targets .
Synthetic Routes: this compound derivatives are often synthesized via thionyl chloride-mediated esterification (e.g., conversion of hydroxyl to chloride for subsequent coupling) . 2-(6-Methoxynaphthalen-2-yl)ethanol is synthesized through nucleophilic substitution or Grignard reactions, leveraging the reactivity of naphthalene rings .
Physicochemical and Reactivity Differences
- Solubility: The hydroxymethyl group in this compound confers moderate polarity, enhancing solubility in alcohols and acetone. Chloro-substituted analogs exhibit lower aqueous solubility but better lipid membrane penetration .
- Reactivity: Hydroxymethyl vs. Ethanol: The primary alcohol in this compound is more reactive in oxidation and esterification than secondary alcohols in ethanol derivatives . Amino Group: The amino substituent in (5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol enables Schiff base formation, useful in prodrug design .
Q & A
Q. What are the common synthetic routes for (5-methoxynaphthalen-2-yl)methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves functionalization of naphthalene derivatives. One approach adapts the chlorination of a methoxynaphthalene precursor using thionyl chloride (SOCl₂) in dry dichloromethane under inert atmospheres, followed by reduction or hydroxylation steps . Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.
- Catalyst Use : Acidic or basic catalysts (e.g., pyridinium p-toluenesulfonate) improve yields in protective group chemistry .
- Temperature Control : Reflux conditions (e.g., 80°C in DMF) for 5–12 hours ensure completion of multi-step reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the methanol (-CH₂OH) and methoxy (-OCH₃) groups. Key peaks include δ ~4.8 ppm (hydroxyl proton, broad) and δ ~3.8 ppm (methoxy protons) .
- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions using SHELXL refinement, ensuring hydrogen-bonding networks are accurately modeled .
Q. How does environmental stability (light, temperature) impact handling and storage of this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the naphthalene core.
- Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (4°C) for long-term preservation .
- Hygroscopicity : The methanol group may absorb moisture; use desiccants in storage containers.
Advanced Research Questions
Q. What computational approaches (e.g., DFT) model the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Validate against:
- Experimental UV-Vis : Compare calculated λ_max with absorption spectra.
- Electrochemical Data : Correlate computed redox potentials with cyclic voltammetry results .
Discrepancies >0.5 eV suggest recalibration of basis sets or solvent-effect inclusion.
Q. How can contradictions in reported biological activity data for derivatives be resolved?
- Methodological Answer :
- Dose-Response Assays : Establish EC₅₀/IC₅₀ values across multiple cell lines to account for variability .
- Control Experiments : Use competitive inhibitors (e.g., in enzyme studies) to confirm target specificity.
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify outliers or confounding substituents .
Q. What crystallographic strategies elucidate 3D conformation and intermolecular interactions?
- Methodological Answer :
- High-Resolution Data : Collect diffraction data at <1.0 Å resolution to resolve hydrogen atoms.
- SHELXL Refinement : Use restraints for disordered methoxy groups and methanol moieties .
- Hirshfeld Surface Analysis : Quantify interactions (e.g., π-π stacking in naphthalene rings) using CrystalExplorer .
Q. In SAR studies, what frameworks ensure accurate interpretation of substituent effects on bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., halogenation at C-5 or C-6) using methods in .
- QSAR Modeling : Use MLR (Multiple Linear Regression) to correlate substituent parameters (Hammett σ, LogP) with bioactivity .
- Enzyme Kinetics : Measure and to distinguish steric vs. electronic effects in target binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Assessment : Use HPLC (≥95% purity) to rule out impurities affecting physical properties .
- Standardized Protocols : Replicate synthesis and characterization under identical conditions (solvent, drying method) .
- Crystallographic Validation : Compare unit cell parameters with deposited CIF files (e.g., CCDC) to confirm structural identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
